molecular formula C8H5ClS B105630 4-Chlorobenzo[b]thiophene CAS No. 66490-33-3

4-Chlorobenzo[b]thiophene

Cat. No.: B105630
CAS No.: 66490-33-3
M. Wt: 168.64 g/mol
InChI Key: YGYUMNQONHLLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzo[b]thiophene is a heterocyclic compound that contains a sulfur atom within its ring structure It is a derivative of benzo[b]thiophene, where a chlorine atom is substituted at the fourth position of the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Bromination: 4-Bromobenzo[b]thiophene.

    Nitration: 4-Nitrobenzo[b]thiophene.

    Friedel-Crafts Acylation: 4-Acetylbenzo[b]thiophene.

Scientific Research Applications

Pharmaceutical Development

4-Chlorobenzo[b]thiophene serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammatory diseases and cancers. Its unique structural properties facilitate the development of novel therapeutic agents.

Case Studies

  • Anti-Cancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activities against multiple human cancer cell lines, including cervical, gastric, and breast cancers .
  • Mycobacterial Infections : Compounds derived from this compound have shown effectiveness against mycobacterial infections such as tuberculosis and leprosy .

Material Science

In material science, this compound is utilized in the formulation of advanced materials, particularly organic semiconductors. Its properties enhance the performance of electronic devices like organic light-emitting diodes (OLEDs).

This compound plays a role in developing agrochemicals, specifically herbicides and fungicides. Its effectiveness in controlling pests can lead to improved crop yields.

Case Studies

  • Herbicide Development : Research has demonstrated that formulations containing this compound can effectively suppress weed growth without harming crops .
  • Fungicide Efficacy : Studies indicate that derivatives show promise as fungicides, providing a potential solution for sustainable agricultural practices .

Analytical Chemistry

This compound is also employed as a standard reference material in various analytical techniques. This application aids researchers in accurately quantifying related compounds in environmental samples.

Applications in Analytical Techniques

  • Used as a benchmark for calibrating instruments such as gas chromatography and mass spectrometry.
  • Helps improve the accuracy of environmental monitoring by providing reliable reference points for analysis.

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the chlorine substitution.

    4-Bromobenzo[b]thiophene: Similar structure with a bromine atom instead of chlorine.

    4-Nitrobenzo[b]thiophene: Contains a nitro group instead of chlorine.

Uniqueness: 4-Chlorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the chlorine atom can enhance its electrophilic character, making it more reactive in certain chemical reactions compared to its unsubstituted or differently substituted analogs .

Biological Activity

4-Chlorobenzo[b]thiophene is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound features a benzothiophene structure with a chlorine substituent at the fourth position. Its molecular formula is C8H5ClSC_8H_5ClS, which contributes to its unique chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the synthesis of various benzo[b]thiophene derivatives, which were screened against resistant strains of Staphylococcus aureus and Enterococcus faecium. The findings revealed that certain derivatives displayed potent activity against these pathogens, suggesting that this compound and its analogs could serve as templates for developing new antibiotics targeting multi-drug resistant bacteria .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 50 µg/mL
6-Chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideEnterococcus faecium< 25 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds containing the benzothiophene scaffold have been shown to inhibit Polo-like kinase 1 (Plk1), a protein implicated in various cancers. In vitro studies demonstrated that small molecules derived from this scaffold could induce apoptosis in cancer cell lines by disrupting Plk1 localization and function .

Case Study: Polo-like Kinase Inhibition

  • Objective : To evaluate the effect of benzothiophene derivatives on Plk1.
  • Method : Cell viability assays on HeLa cells treated with various concentrations of derivatives.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for further development as anticancer agents.

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound derivatives have shown promise in other areas:

  • Anti-inflammatory Activity : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Cholinesterase Inhibition : Recent research into benzothiophene-chalcone hybrids indicates that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
AntimicrobialInhibition of bacterial growth
AnticancerPlk1 inhibition
Anti-inflammatoryModulation of inflammatory pathways
Cholinesterase InhibitionAChE and BChE inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chlorobenzo[b]thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions. For instance, the Buchwald–Hartwig coupling between this compound and piperazine using Pd(OAc)₂ as a catalyst achieves high regioselectivity and moderate yields (~60–75%) . Alternatively, aryne chemistry with alkynyl sulfides in the presence of CsF in acetonitrile provides a one-step route with yields exceeding 85% . Reaction optimization should focus on catalyst loading, solvent polarity, and temperature to minimize by-products.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, while X-ray crystallography provides unambiguous structural validation . Infrared (IR) spectroscopy identifies functional groups like C–S and C–Cl bonds, with reference data available from NIST standards . For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, calibrated using known concentrations of thiophene analogs .

Q. How can researchers efficiently locate prior studies on this compound in academic databases?

  • Methodological Answer : Use SciFinder or Reaxys with keywords such as "this compound synthesis," "regioselectivity," or "spectroscopic characterization." Boolean operators (e.g., "AND" for cross-referencing terms like "Buchwald–Hartwig" and "thiophene") improve specificity. Filter results by publication type (e.g., "journal articles") and exclude patents to focus on academic research .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods for synthesis steps due to volatile intermediates. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Environmental hazards require waste neutralization via approved protocols (e.g., incineration for halogenated organics) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity data for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311Glevel predicts reaction pathways and transition states. For example, MP2/6-311G calculations validated the absence of regioisomers in aryne-based syntheses by analyzing bond dissociation energies and charge distribution . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to reconcile discrepancies.

Q. What statistical approaches mitigate false discoveries in high-throughput screening of this compound bioactivity?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses. For n = 100 assays, set a significance threshold (α = 0.05) and rank p-values. Adjust thresholds iteratively to limit FDR to <5%, ensuring robust validation of hits .

Q. How do solvation effects influence the spectroscopic properties of this compound in drug design?

  • Methodological Answer : Polarizable Continuum Models (PCM) simulate solvent interactions. For instance, chloroform (ε = 4.8) induces bathochromic shifts in UV-Vis spectra compared to DMSO (ε = 47.2). Validate with experimental data using time-dependent DFT (TD-DFT) at the CAM-B3LYP/cc-pVDZ level .

Q. What strategies optimize this compound for organic electronics (e.g., OFETs)?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –CN, –NO₂) to enhance charge mobility. Ladder-type derivatives improve π-π stacking, as shown in OFETs with hole mobility >1 cm²/V·s. Characterize thin films using AFM for morphology and XRD for crystallinity .

Q. How can researchers address reproducibility challenges in multi-step syntheses of this compound analogs?

  • Methodological Answer : Document step-by-step protocols with exact stoichiometry, catalyst aging, and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh). Share raw NMR/HRMS data in supplementary materials. Cross-validate results via round-robin tests across labs .

Q. What QSAR models predict the environmental toxicity of this compound derivatives?

  • Methodological Answer :
    Use Comparative Molecular Field Analysis (CoMFA) with descriptors like logP and topological surface area. Training sets should include EC₅₀ data for aquatic organisms (e.g., Daphnia magna). Validate models with leave-one-out cross-validation (Q² > 0.6) .

Properties

IUPAC Name

4-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYUMNQONHLLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496350
Record name 4-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66490-33-3
Record name 4-Chlorobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66490-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-carboxy-4-chlorobenzo[b]thiophene (50.00 g), 1,3-dimethyl-2-imidazolidinone (DMI; 200 ml), and 1,8-diazabicyclo[5.4.0]-undec-7-ene (140.7 ml) was heated at 160 to 195° C. with stirring for 6 hours. After the mixture was cooled to 10° C., the mixture was added to 3N-hydrochloric acid (350 ml) cooled to 10° C. After the mixture was extracted with toluene (500 ml), the toluene layer was washed with 3N-hydrochloric acid, water, aqueous sodium bicarbonate solution, water, saline, and water in this order, and then concentrated to obtain 4-chlorobenzo[b]thiophene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
140.7 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-carboxy-4-chlorobenzo[b]thiophene (7.24 g), quinoline (36 ml), and copper powder (1.45 g) was stirred at 145 to 155° C. for 1 hour. After the mixture was allowed to cool to room temperature, the mixture was diluted with diisopropyl ether (145 ml), and insoluble materials were removed by filtration. The filtrate was washed with dilute hydrochloric acid (40 ml of 35% concentrated hydrochloric acid+200 ml of cold water) and with water, then dried over magnesium sulfate, and concentrated. A trace amount of precipitates was further removed from the concentrate by filtration to obtain 4-chlorobenzo[b]thiophene.
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
1.45 g
Type
catalyst
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-chlorobenzo[b]thiophene-2-carboxylic acid (2 g prepared in a manner similar to that described in J. Chem. Res. (S), 1978, 10), copper powder (0.82 g) and quinoline (20 ml) was stirred under nitrogen at 180° C. for 2 hours then cooled to ambient temperature and acidified by the addition of 2M hydrochloric acid (50 ml). The product was extracted into ether (50 ml), the extract was dried (MgSO4) and the solvent was removed in vacuo. The residue was purified by flash chromatography over silica using a 5:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 4-chlorobenzo[b]thiophene (1.49 g) as a pale yellow oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
0.82 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.